molecular formula C16H25NO B13990105 4-(3-Isopropoxyphenethyl)piperidine

4-(3-Isopropoxyphenethyl)piperidine

Cat. No.: B13990105
M. Wt: 247.38 g/mol
InChI Key: GYTCVXWNKPNGBF-UHFFFAOYSA-N
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Description

4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine typically involves the reaction of 3-(1-methylethoxy)benzyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[3-(1-Methylethoxy)phenyl]ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

4-[2-(3-propan-2-yloxyphenyl)ethyl]piperidine

InChI

InChI=1S/C16H25NO/c1-13(2)18-16-5-3-4-15(12-16)7-6-14-8-10-17-11-9-14/h3-5,12-14,17H,6-11H2,1-2H3

InChI Key

GYTCVXWNKPNGBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCC2CCNCC2

Origin of Product

United States

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